9-(2-propoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2-PROPOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines and their derivatives are known for their significant biological activities, including anticancer, antihistaminic, and CNS actions such as analgesic, anti-inflammatory, sedative-hypnotic, and anticonvulsant properties
Preparation Methods
The synthesis of 9-(2-PROPOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE involves several steps. One common method includes the cyclization of a precursor compound with appropriate reagents under controlled conditions. For instance, the cyclized product can be obtained by reacting a precursor with ethyl chloroformate at 55–60°C for 3 hours . The reaction progress is typically monitored by thin-layer chromatography (TLC). Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-(2-PROPOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind effectively to proteins such as matrix metalloproteinase 9 and dihydroorotase, which are involved in cancer progression . By inhibiting these proteins, the compound can exert its anticancer effects. The exact molecular pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 9-(2-PROPOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE include other quinazoline derivatives such as:
- Imidazo[1,2-c]quinazolines
- 1,2,4-Tetrazolo[4,3-c]quinazolines
- Pyrroloquinazolines
- 4-Phenethylaminoquinazolines
- 2,3,6-Trisubstituted aminoquinazolines
- Benzothiazolyl quinazolinones
These compounds share similar core structures but differ in their substituents, which can significantly affect their biological activities and applications . The uniqueness of 9-(2-PROPOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLIN-8-ONE lies in its specific propoxyphenyl group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
9-(2-propoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H19N5O2/c1-2-10-24-14-9-4-3-6-11(14)16-15-12(7-5-8-13(15)23)18-17-19-20-21-22(16)17/h3-4,6,9,16H,2,5,7-8,10H2,1H3,(H,18,19,21) |
InChI Key |
CADQBJNINOJPCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NN=NN24 |
Origin of Product |
United States |
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